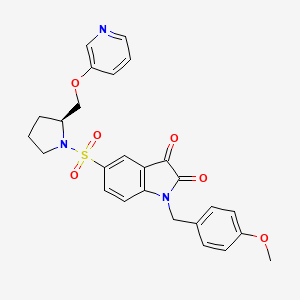
Nsci
描述
Caspase-3-IN-1 是一种小分子抑制剂,专门设计用于靶向并抑制 caspase-3 的活性,caspase-3 是一种参与细胞凋亡(程序性细胞死亡)过程的执行 caspase。Caspase-3 在细胞凋亡的执行阶段发挥着至关重要的作用,通过切割各种细胞底物,导致细胞的系统性分解。Caspase-3-IN-1 在科学研究中引起了广泛关注,因为它在细胞凋亡失调的疾病(如癌症和神经退行性疾病)中具有潜在的治疗应用 .
准备方法
合成路线和反应条件
Caspase-3-IN-1 的合成通常涉及多个步骤,从市售的起始原料开始。合成路线可能包括通过亲核取代、缩合和环化等反应形成关键中间体 反应条件,如温度、溶剂和催化剂,经过仔细优化以实现高产率和纯度 .
工业生产方法
Caspase-3-IN-1 的工业生产涉及将实验室合成规模化,同时保持工艺效率和安全性。这可能包括使用连续流动反应器、自动化合成平台以及高效液相色谱 (HPLC) 等高级纯化技术。 实施质量控制措施以确保最终产品的稳定性和可靠性 .
化学反应分析
反应类型
Caspase-3-IN-1 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
Caspase-3-IN-1 反应中使用的常用试剂包括有机溶剂(例如二氯甲烷、甲醇)、酸(例如盐酸)、碱(例如氢氧化钠)和催化剂(例如钯碳)。 反应条件,如温度、压力和 pH 值,经过仔细控制以实现预期的结果 .
形成的主要产物
Caspase-3-IN-1 反应形成的主要产物取决于使用的具体反应条件和试剂。 例如,氧化反应可能生成氧化衍生物,而取代反应可能生成具有增强生物活性的功能化类似物 .
科学研究应用
Caspase-3-IN-1 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 caspase-3 抑制的机制并开发具有改进性能的新型抑制剂。
生物学: 用于基于细胞的测定,以研究 caspase-3 在细胞凋亡和其他细胞过程中的作用。
医学: 探索作为治疗以细胞凋亡失调为特征的疾病(如癌症、阿尔茨海默病和中风)的潜在治疗剂。
作用机制
Caspase-3-IN-1 通过与 caspase-3 的活性位点结合而发挥作用,从而阻止该酶切割其底物。这种抑制通常是通过抑制剂与活性位点内的关键氨基酸残基之间形成共价或非共价相互作用来实现的。Caspase-3-IN-1 的分子靶标包括催化半胱氨酸残基和其他参与底物识别和结合的残基。 Caspase-3 活性的抑制破坏了凋亡信号通路,导致细胞活力的保存 .
相似化合物的比较
类似化合物
Caspase-3-IN-2: 另一种 caspase-3 抑制剂,具有不同的化学结构但具有类似的抑制活性。
Caspase-7-IN-1: 一种 caspase-7 的选择性抑制剂,另一种参与细胞凋亡的执行 caspase。
Z-VAD-FMK: 一种广谱 caspase 抑制剂,靶向多种 caspase,包括 caspase-3.
独特性
与其他抑制剂相比,Caspase-3-IN-1 在 caspase-3 的高特异性和效力方面独树一帜。这种特异性减少了脱靶效应,并增强了其治疗潜力。 此外,Caspase-3-IN-1 已被证明具有良好的药代动力学特性,使其成为进一步开发的有希望的候选者 .
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-[(2S)-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJBIYJRNFDKS-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCC[C@H]4COC5=CN=CC=C5)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469079 | |
| Record name | NSCI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872254-32-5 | |
| Record name | NSCI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-thiosulfimide?
A1: N-thiosulfimide, also known as thiazyl chloride, has the molecular formula NSCl and a molecular weight of 78.98 g/mol.
Q2: Is there any spectroscopic data available for N-thiosulfimide?
A2: Yes, researchers have used infrared (IR) spectroscopy to characterize N-thiosulfimide and its reaction products. []
Q3: What is known about the sublimation properties of N-thiosulfimide?
A3: N-thiosulfimide exists in equilibrium with its trimer, trithiazyl trichloride (S3N3Cl3). Studies have measured the vapor pressure of NSCl in equilibrium with solid S3N3Cl3, determining thermodynamic properties like enthalpy and entropy of sublimation. []
Q4: How does N-thiosulfimide react with organic nitriles?
A4: N-thiosulfimide reacts with organic nitriles (R-CN) to produce six-membered ring compounds with the general formula RCN3S2Cl2. The reaction can be accelerated with UV irradiation, although this often leads to lower yields. [] In some cases, five-membered ring compounds (RCN2S2+Cl-) can also form. []
Q5: Can N-thiosulfimide be used to synthesize 1,2,3,5-dithiadiazolium salts?
A5: Yes, reacting N-thiosulfimide (as its trimer, trithiazyl trichloride) with tetrachloroethylene or specific nitriles produces 1,2,3,5-dithiadiazolium chlorides ([RCN2S2]Cl). []
Q6: What happens when N-thiosulfimide reacts with highly fluorinated alkenes?
A6: N-thiosulfimide undergoes addition reactions with the carbon-carbon double bond of highly fluorinated alkenes, forming chlorosulfenylaziridines. []
Q7: Are there any studies on the thermolysis of N-thiosulfimide derivatives?
A7: Yes, thermolysis of six-membered ring compounds (RCN3S2Cl2) derived from N-thiosulfimide leads to the formation of five-membered ring compounds (RCN2S2+Cl-). This ring contraction has been investigated using 14N NMR and 1H NMR spectroscopy. []
Q8: Have there been any computational studies on N-thiosulfimide?
A8: While specific computational studies on N-thiosulfimide itself are limited in the provided literature, researchers have utilized molecular modeling techniques like characteristic set of coordinates to calculate force constants and vibrational frequencies of the related molecule NSCl. []
Q9: What is known about the stability of N-thiosulfimide?
A9: N-thiosulfimide tends to exist in equilibrium with its trimeric form, trithiazyl trichloride. The equilibrium between these two forms is temperature dependent. []
Q10: What are some essential tools for research on N-thiosulfimide?
A10: Key tools for investigating N-thiosulfimide include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze reaction products and study reaction mechanisms. []
- Infrared (IR) Spectroscopy: To characterize the compound and its derivatives. []
- X-ray Diffraction: To determine crystal structures of N-thiosulfimide derivatives and gain insights into their bonding and geometry. []
- Computational Chemistry Software: To perform theoretical calculations and model reactions involving N-thiosulfimide. []
Q11: What are some significant historical milestones in N-thiosulfimide research?
A11: Key milestones include:
- Early investigations into the reactions of N-thiosulfimide with organic nitriles, leading to the synthesis of novel heterocyclic compounds. []
- Exploration of reactions with highly fluorinated alkenes, expanding the synthetic utility of N-thiosulfimide. []
- Use of X-ray crystallography to elucidate the structures of N-thiosulfimide derivatives, providing valuable information about their molecular geometries. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)
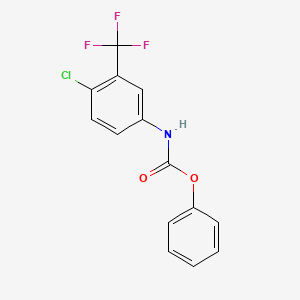
![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

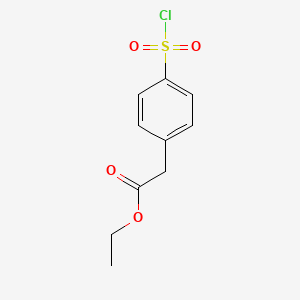
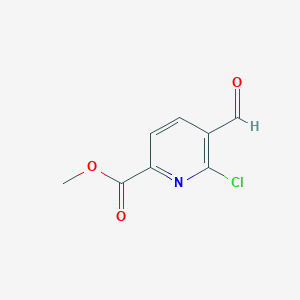
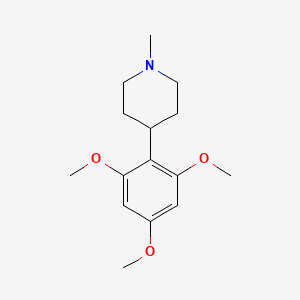
![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)



![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)
